3-phenyl-N'-(3-phenylpropanoyl)propanehydrazide
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Overview
Description
3-phenyl-N’-(3-phenylpropanoyl)propanehydrazide is an organic compound with the molecular formula C18H20N2O It is a hydrazide derivative, characterized by the presence of a hydrazide functional group (-CONHNH2) attached to a phenylpropane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N’-(3-phenylpropanoyl)propanehydrazide typically involves the reaction of 3-phenylpropanoic acid with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazide, which is then acylated with 3-phenylpropanoyl chloride to yield the final product. The reaction conditions generally include:
Temperature: Reflux (approximately 100°C)
Solvent: Ethanol or methanol
Catalyst: None required
Reaction Time: 4-6 hours
Industrial Production Methods
Industrial production of 3-phenyl-N’-(3-phenylpropanoyl)propanehydrazide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors with precise temperature and pressure control
Purification: Crystallization or recrystallization to obtain pure product
Quality Control: Analytical techniques such as HPLC and NMR to ensure product purity and consistency
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N’-(3-phenylpropanoyl)propanehydrazide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids
Reduction: Reduction reactions can yield primary amines or alcohols
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine
Major Products Formed
Oxidation: Phenylpropanoic acid derivatives
Reduction: Phenylpropanol derivatives
Substitution: Various substituted hydrazides
Scientific Research Applications
3-phenyl-N’-(3-phenylpropanoyl)propanehydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-phenyl-N’-(3-phenylpropanoyl)propanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-phenylpropanoic acid
- 3-phenylpropanol
- 3-phenylpropionyl chloride
Uniqueness
3-phenyl-N’-(3-phenylpropanoyl)propanehydrazide is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C18H20N2O2 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
3-phenyl-N'-(3-phenylpropanoyl)propanehydrazide |
InChI |
InChI=1S/C18H20N2O2/c21-17(13-11-15-7-3-1-4-8-15)19-20-18(22)14-12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,21)(H,20,22) |
InChI Key |
LZWOBQOSRZPLHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=O)CCC2=CC=CC=C2 |
solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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